3-Epi-Entecavir - 1367369-77-4

3-Epi-Entecavir

Catalog Number: EVT-1478271
CAS Number: 1367369-77-4
Molecular Formula: C12H15N5O3
Molecular Weight: 277.284
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3-Epi-Entecavir is an impurity of Entecavir. Entecavir is a reverse transcriptase inhibitor. It prevents the hepatitis B virus from multiplying and reduces the amount of virus in the body.
Overview

3-Epi-Entecavir is a notable compound in the class of nucleoside analogs, specifically designed as an antiviral agent against Hepatitis B virus (HBV). It is a derivative of entecavir, which is a well-established treatment for chronic HBV infection. The compound's structural modifications are aimed at enhancing its antiviral potency and reducing resistance.

Source

3-Epi-Entecavir is synthesized through various chemical processes involving intermediates derived from entecavir. The synthesis methods have been documented in multiple patents and research articles, emphasizing both the efficiency and selectivity of the processes involved in its production .

Classification

This compound falls under the category of nucleoside reverse transcriptase inhibitors (NRTIs). NRTIs are crucial in antiviral therapy, particularly for viral infections where reverse transcriptase plays a pivotal role in viral replication. 3-Epi-Entecavir, like its parent compound, acts by mimicking the natural nucleosides that are essential for DNA synthesis in viruses.

Synthesis Analysis

Methods

The synthesis of 3-Epi-Entecavir involves several key steps that utilize various chemical reactions and reagents. The primary methods include:

  • Hydride Reduction: This method employs reducing agents such as sodium borohydride or lithium aluminum hydride to convert specific functional groups into alcohols or amines, which are crucial for building the nucleoside structure .
  • Protective Group Chemistry: Protecting groups are used to prevent unwanted reactions at certain sites during synthesis. For instance, D-ribose can be selectively protected before further reactions are conducted .
  • Radical Reactions: Some synthetic routes involve radical-mediated processes that enhance stereoselectivity, which is vital for achieving the desired configuration of the final product .

Technical Details

Molecular Structure Analysis

Structure

The molecular structure of 3-Epi-Entecavir can be described by its specific arrangement of atoms, which includes:

  • A cyclic sugar moiety (D-ribose)
  • A guanine base component
  • Modifications at specific positions that differentiate it from entecavir

The structural formula can be represented as follows:

C12H15N5O3\text{C}_{12}\text{H}_{15}\text{N}_{5}\text{O}_{3}

Data

Chemical Reactions Analysis

Reactions

3-Epi-Entecavir undergoes several chemical reactions during its synthesis and also when it interacts with biological targets:

  • Hydrolysis: This reaction can occur under physiological conditions where ester bonds may be cleaved, affecting the drug's activity.
  • Phosphorylation: Once inside cells, 3-Epi-Entecavir is phosphorylated to its active triphosphate form, which is critical for its mechanism of action against HBV.

Technical Details

The efficiency of these reactions is influenced by factors such as pH, temperature, and the presence of competing substrates. Understanding these parameters is essential for optimizing both synthesis and therapeutic application.

Mechanism of Action

Process

3-Epi-Entecavir functions primarily by inhibiting the activity of HBV reverse transcriptase. The mechanism involves:

  1. Incorporation into Viral DNA: The triphosphate form of 3-Epi-Entecavir mimics natural deoxyguanosine triphosphate and gets incorporated into the growing viral DNA chain.
  2. Chain Termination: Once incorporated, it prevents further elongation of the DNA strand due to lack of a necessary hydroxyl group for subsequent nucleotide addition.

Data

Studies have shown that 3-Epi-Entecavir exhibits a potent inhibitory effect on HBV replication with an IC50 value significantly lower than many other NRTIs, indicating high efficacy .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like methanol and ethanol.

Chemical Properties

Relevant analyses such as high-performance liquid chromatography (HPLC) are used to assess purity and stability during formulation development.

Applications

Scientific Uses

3-Epi-Entecavir has significant applications in:

  • Antiviral Therapy: Primarily used in treating chronic HBV infections.
  • Research: Serves as a model compound in studies aimed at understanding drug resistance mechanisms in HBV.
  • Diagnostics: Utilized in developing diagnostic kits that assess HBV mutations related to entecavir resistance .
Introduction to 3-Epi-Entecavir

Nomenclature and Structural Classification

3-Epi-Entecavir (IUPAC name: 2-Amino-9-[(1S,3S,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1,9-dihydro-6H-purin-6-one) is a stereoisomer of the antiviral drug entecavir, differing solely in the configuration of the hydroxyl group at the C3 position of the cyclopentyl ring [3] [6]. Its molecular formula is C12H15N5O3 with a molecular weight of 277.28 g/mol. It is systematically designated as (1S,3S,4S)-Entecavir isomer and carries the CAS registry number 1367369-77-4. In pharmaceutical contexts, it is classified as Entecavir EP Impurity B, reflecting its status as a specified impurity in entecavir manufacturing [3] [9].

Structurally, 3-epi-entecavir retains the core 2-aminopurine heterocycle and methylenecyclopentyl moiety characteristic of entecavir derivatives. The C3 epimerization alters spatial orientation, affecting hydrogen bonding and steric interactions critical for antiviral activity. This stereochemical distinction is pivotal for its biochemical behavior and analytical detection [6] [10].

Table 1: Structural Characteristics of 3-Epi-Entecavir

PropertyDescription
IUPAC Name2-Amino-9-[(1S,3S,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1,9-dihydro-6H-purin-6-one
Molecular FormulaC12H15N5O3
Molecular Weight277.28 g/mol
CAS Number1367369-77-4
Key Stereochemical FeatureC3 hydroxyl group in S-configuration (vs. R in entecavir)
Pharmacopeial DesignationEntecavir EP Impurity B

Historical Context in Nucleoside Analogue Development

The discovery of 3-epi-entecavir is intertwined with the evolution of carbocyclic nucleoside analogues. Entecavir (BMS-200475) emerged in 1995 from Bristol-Myers Squibb's screening program, where a previously shelved herpes simplex virus compound (SQ-34676) demonstrated potent anti-HBV activity [1] [9]. This breakthrough catalyzed research into structurally modified guanosine analogues to optimize efficacy and safety.

Epimers like 3-epi-entecavir arose during synthetic optimization studies aimed at improving entecavir's metabolic stability. Researchers observed that alkaline conditions or enzymatic catalysis during manufacturing could epimerize entecavir’s C3 center, generating the 3S isomer as a process-related impurity [10]. This discovery paralleled broader efforts in nucleoside chemistry to explore stereochemistry-activity relationships, exemplified by lamivudine and telbivudine development. The identification and characterization of 3-epi-entecavir thus reflect rigorous quality control measures adopted during nucleoside analogue industrialization [1] [7].

Significance as an Impurity and Derivative of Entecavir

As a specified pharmacopeial impurity, 3-epi-entecavir is monitored at thresholds ≤0.5% in entecavir active pharmaceutical ingredients (APIs) due to its potential impact on drug efficacy [3] [6]. Analytical methods for its quantification include:

  • High-Performance Liquid Chromatography (HPLC): Baseline separation using C18 columns and ion-pairing agents
  • Chiral Supercritical Fluid Chromatography (SFC): Resolves epimeric pairs via stereoselective interactions
  • Spectroscopic Techniques: NMR (chemical shift disparities at C3-H) and mass spectrometry (identical fragmentation to entecavir) [10]

Biochemically, 3-epi-entecavir exhibits negligible antiviral activity against HBV. The C3 epimerization disrupts critical interactions with viral reverse transcriptase (RT), particularly hydrogen bonding with Thr128 and steric clashes in the dNTP binding pocket. This loss of activity underscores the stereospecificity required for RT inhibition [5] [7]. Nevertheless, its study provides critical insights:

  • Resistance Mechanisms: HBV mutants with RT substitutions (e.g., L180M/M204V) show cross-resistance to epimers, revealing shared steric constraints [4] [5].
  • Metabolic Pathways: Unlike entecavir, 3-epi-entecavir is not phosphorylated efficiently by cellular kinases, explaining its low bioactivity [7].
  • Stability Assessment: Quantifying 3-epi-entecavir in formulations helps predict API degradation under thermal/humidity stress [10].

Table 2: Analytical Methods for Detecting 3-Epi-Entecavir

MethodConditionsDetection LimitPharmacopeial Reference
Reversed-Phase HPLCC18 column; 0.02M KH2PO4 (pH 3.0)/acetonitrile0.05%European Pharmacopoeia
Chiral SFCAmylose-based column; CO2/methanol modifier0.03%In-house validation
1H-NMRD2O, 600 MHz; δ 4.25 ppm (C3-H)0.1%Research literature

Role in Antiviral Drug Discovery and Development

3-Epi-entecavir serves as a strategic tool in rational drug design. Its synthesis—often via stereoselective epoxidation of cyclopentenyl precursors followed by nucleobase coupling—informs process chemistry for novel nucleoside analogues [10]. Key contributions include:

  • Mechanistic Probes: Crystallographic studies of entecavir-resistant HBV RT (e.g., L180M/M204V mutants) utilize 3-epi-entecavir to map steric exclusion zones. These reveal how the 3S configuration clashes with Met204’s side chain, reducing binding affinity [5].
  • Prodrug Design: Structural insights from 3-epi-entecavir guide C3 modifications to enhance entecavir’s bioavailability. Examples include C3-alkylcarbonate prodrugs that resist epimerization [10].
  • Quality-by-Design (QbD): Controlling C3 epimer levels during synthesis validates manufacturing robustness. Patent EP1644384B1 details purification techniques (e.g., recrystallization from ethanol/water) to minimize this impurity [10].

Furthermore, 3-epi-entecavir’s inactivity against HBV reinforces the pharmacophore model for anti-HBV nucleosides:

"The 3R-hydroxymethyl group in entecavir forms a bidentate hydrogen bond with RT Thr128, positioning the pseudosugar for dNTP mimicry. Epimerization disrupts this network, abolishing inhibition." — Kinetic analysis of RT inhibition [5].

This understanding aids in developing next-generation inhibitors resistant to viral evolution, positioning 3-epi-entecavir as both a cautionary template and a chemical benchmark in antiviral discovery.

Properties

CAS Number

1367369-77-4

Product Name

3-Epi-Entecavir

IUPAC Name

2-amino-9-[(1S,3S,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one

Molecular Formula

C12H15N5O3

Molecular Weight

277.284

InChI

InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7+,8+/m1/s1

InChI Key

QDGZDCVAUDNJFG-CSMHCCOUSA-N

SMILES

C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N

Synonyms

Entecavir EP Impurity B; 2-amino-9-[(1S,3S,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.